molecular formula C19H29NO4 B3037027 Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid CAS No. 403661-85-8

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Cat. No. B3037027
CAS RN: 403661-85-8
M. Wt: 335.4 g/mol
InChI Key: VJXYUVJDZAIFHC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (Boc-SAB) is an amino acid with a structure that is composed of two parts: an amino group and a carboxylic acid group. Boc-SAB is an important intermediate in the synthesis of various compounds, such as peptides, amino acids, and polymers. Boc-SAB is also used in the development of novel drugs and other compounds.

Scientific Research Applications

Synthesis and Protecting Groups

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is involved in the synthesis of tert-butyl esters of N-protected amino acids, utilizing tert-butyl fluorocarbonate (Boc-F) under mild conditions, which is crucial for peptide synthesis (Loffet et al., 1989). The N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate is facilitated by H3PW12O40, highlighting its efficiency and environmental benignity, which is significant for producing N-Boc derivatives of chiral amino alcohols and esters (Heydari et al., 2007).

Activation and Ester Formation

The activation of carboxylic acids to form active esters using tert-butyl carbonates showcases the method's efficiency in forming amides or peptides from amines, with this compound potentially acting as a substrate in these reactions (Basel & Hassner, 2002). The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives demonstrates the use of Boc-protected amino acids in peptide synthesis, where such derivatives can be used to introduce fluorine labels for 19F NMR studies, potentially including this compound (Tressler & Zondlo, 2014).

Deprotection and Peptide Synthesis

The deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane demonstrates a fast and efficient method for removing protecting groups from various amino acids and peptides, which is a critical step in peptide synthesis involving this compound (Han et al., 2001). The introduction of N-Boc groups into amino acids using tert-butoxycarbonyl chloride (BocCl) represents a scalable method for preparing Boc-amino acids, essential for peptide synthesis and applicable to this compound (Vorbrüggen, 2008).

properties

IUPAC Name

(3S)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYUVJDZAIFHC-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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